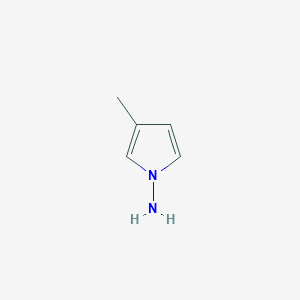

3-Methyl-1H-pyrrol-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylpyrrol-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-5-2-3-7(6)4-5/h2-4H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEXEVPFINMYJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

96.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of 3 Methyl 1h Pyrrol 1 Amine Derivatives

Mechanistic Investigations of Pyrrole (B145914) Ring Formation

The synthesis of the pyrrole ring, a fundamental heterocyclic scaffold, involves intricate mechanistic pathways. Investigations have highlighted the critical roles of specific intermediates, tautomeric forms, and quantum mechanical effects in determining the reaction outcomes.

The formation of pyrrole derivatives frequently proceeds through imine and enamine intermediates, which are generated from the initial reaction between an amine and a carbonyl compound. libretexts.org These intermediates are pivotal for the subsequent cyclization step that forms the five-membered ring.

Similarly, the synthesis of 2,3-disubstituted pyrrolamides from benzylidenecyclopropylcarbaldehydes and hydrazides is believed to proceed through an initial intermolecular reaction that forms a conjugate enamine moiety, which then undergoes a thermal-induced cyclization. acs.org The formation of imines as key intermediates followed by cyclization is a recognized strategy in various pyrrole syntheses. organic-chemistry.org In biological contexts, such as the Maillard reaction, imine intermediates are also crucial in the formation of various heterocyclic compounds, including pyrroles. libretexts.orgresearchgate.net The reactivity of imines containing an α-hydrogen is often analogous to that of enamines due to their rapid tautomerization, allowing them to participate in a variety of cyclization and condensation reactions. researchgate.net

Table 1: Role of Intermediates in Pyrrole Cyclization

| Precursors | Intermediate Type | Subsequent Step | Final Product Type | Source |

|---|---|---|---|---|

| Amine + 1,3-dicarbonyl compound | (Z)-enamine | 5-exo-trig intramolecular cyclization | 1H-Pyrrol-3-ol | mdpi.com |

| Benzylidenecyclopropylcarbaldehyde + Hydrazide | Conjugate enamine | Thermal-induced cyclization | N-Aminopyrrolamide | acs.org |

Tautomerism plays a significant role in the stability and structure of substituted pyrroles. The equilibrium between keto (pyrrol-3-one) and enol (pyrrol-3-ol) forms is a key example. In the synthesis of 1H-pyrrol-3-ol derivatives, the reaction proceeds through a 2,4-dihydro-3H-pyrrol-3-one intermediate. mdpi.com This intermediate subsequently undergoes a tautomeric conversion to the more stable 1H-pyrrol-3-ol form. mdpi.com

Computational studies using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level have shown that this tautomerization is energetically favorable. mdpi.com The stability of the 1H-pyrrol-3-ol tautomer is often enhanced by the formation of an intramolecular hydrogen bond between the hydroxyl group at the C3 position and a carbonyl group on an adjacent substituent (e.g., at C4). mdpi.com This phenomenon is not unique to pyrroles; related heterocycles like pyrazoles also exhibit complex tautomeric equilibria influenced by substituent effects and environmental factors like the solvent or crystal packing. researchgate.netmdpi.com In some cases, different tautomers can be isolated and characterized depending on the physical state; for instance, one tautomer may be favored in the crystal lattice while another predominates in solution. acs.org

The hydrolysis of related compounds like 1,2-dihydro-3H-pyrrole-3-selones can yield pyrrolones, which are the keto tautomers of hydroxypyrroles. rsc.org The nature of substituents on the pyrrole ring is critical; if the C2 position bears a hydrogen atom, the system tends to isomerize to a conjugated pyrrole structure. rsc.org

Table 2: Computational Analysis of Pyrrol-3-one ↔ Pyrrol-3-ol Tautomerism

| Species | Parameter | Value/Description | Source |

|---|---|---|---|

| Intermediate (5) | Tautomer Form | 2,4-dihydro-3H-pyrrol-3-one | mdpi.com |

| HOMO Character | Prevailing p character (89.64%) | mdpi.com | |

| Product (1) | Tautomer Form | 1H-pyrrol-3-ol | mdpi.com |

| HOMO Character | Higher p character (98.81%), extended conjugation | mdpi.com |

Quantum mechanical phenomena, such as electron correlation, can have a profound impact on reaction pathways and the electronic structure of intermediates and transition states. In the study of certain pyrrole-related syntheses, advanced computational methods have been employed to understand these subtle effects.

During investigations into the selenation of aminoacetylenic ketones to form dihydro-3H-pyrrole-3-selones, it was found that strong electron correlation effects play a crucial role. rsc.org Calculations using the third-order algebraic diagrammatic construction (ADC(3)) method revealed that the final ionic state of the system is not described by a single electronic configuration. rsc.org Instead, it has a significant contribution from a configuration that represents the detachment of an electron from the Highest Occupied Molecular Orbital (HOMO) along with a simultaneous electron excitation from the HOMO to the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org This type of configuration describes orbital relaxation effects, which become particularly important when the involved orbitals (HOMO and LUMO) have similar localization properties. rsc.org

Tautomeric Equilibria (e.g., Pyrrol-3-one ↔ Pyrrol-3-ol) in Substituted Pyrroles [3 (output 1), 9 (output 2)]

Substitution Reactions on the Pyrrole Ring and Amine Moiety

The pyrrole ring and its N-amino substituent in 3-Methyl-1H-pyrrol-1-amine derivatives can undergo various substitution reactions, allowing for extensive functionalization.

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. These reactions typically occur preferentially at the α-positions (C2 and C5), which are more reactive than the β-positions. vulcanchem.comresearchgate.net

Several classic electrophilic substitution reactions have been applied to pyrrole derivatives:

Acylation: The Vilsmeier-Haack reaction, which uses a phosphorus oxychloride/dimethylformamide complex, is an effective method for the electrophilic formylation of pyrroles, typically at the 2-position of N-substituted pyrroles like 1-methylpyrrole.

Nitration: The introduction of a nitro group onto the pyrrole ring can be achieved using reagents like fuming nitric acid in acetic anhydride (B1165640). For 1-methylpyrrole, this reaction can lead to the formation of 1-methyl-3-nitro-1H-pyrrole.

Sulfonation and Halogenation: Derivatives such as 1-(1-Methyl-1H-pyrrol-3-yl)butan-1-one are known to undergo electrophilic substitution at the C2 and C5 positions, enabling reactions like sulfonation and halogenation. vulcanchem.com

Table 3: Examples of Electrophilic Substitution on Pyrrole Derivatives

| Reaction | Reagents | Position of Substitution | Substrate Example | Source |

|---|---|---|---|---|

| Formylation | Vilsmeier-Haack (POCl₃/DMF) | C2 | 1-Methylpyrrole | |

| Nitration | Fuming HNO₃ / Acetic Anhydride | C3 | 1-Methylpyrrole |

Nucleophilic substitution can occur both on the pyrrole ring (if appropriately activated) and on the exocyclic amine moiety.

On the Pyrrole Ring: For a nucleophilic attack to occur on the pyrrole ring itself, a good leaving group must be present. For instance, in methyl 1-amino-4-bromo-3-methyl-1H-pyrrole-2-carboxylate, the bromine atom at the C4 position can be displaced by various nucleophiles, such as amines or thiols, under suitable basic conditions.

On the Amine Moiety: The N-amino group of a pyrrole derivative is nucleophilic and can react with various electrophiles. evitachem.com This allows for the straightforward installation of substituents on the nitrogen atom. A common strategy involves the reaction of the N-amino group with alkyl or acyl halides. For example, a two-step alkylation strategy can be employed where (1-methyl-1H-pyrrol-2-yl)methyl bromide reacts with a primary or secondary amine in the presence of a base like K₂CO₃ to form a new C-N bond, effectively substituting the amine.

Electrophilic Substitution Reactions (e.g., Nitration, Sulfonation, Acylation) [17 (output 2)]

Oxidation and Reduction Reactions of Pyrrole-Containing Amines

The electrochemical behavior of N-aminopyrroles, including derivatives of this compound, is a subject of significant interest due to the potential for generating reactive intermediates. The oxidation of N-aminopyrroles can lead to the formation of nitrenes, which are highly reactive species. For instance, the electrochemical oxidation of N-aminopyrroles has been shown to produce N-nitrenes, which can then undergo various intramolecular reactions.

In the case of 1-aminopyrroles, oxidation can lead to the formation of a pyrrole radical cation. This species can then undergo further reactions, such as dimerization or polymerization. The specific outcome of the oxidation reaction is highly dependent on the reaction conditions, including the solvent, electrolyte, and the nature of the substituents on the pyrrole ring.

Reduction reactions of pyrrole-containing amines have also been investigated. The reduction of the pyrrole ring can be achieved using various reducing agents, leading to the formation of pyrrolidines or other reduced pyrrole derivatives. The N-amino group can also be subject to reduction, potentially leading to the cleavage of the N-N bond and the formation of the parent pyrrole and ammonia (B1221849).

Cycloaddition Reactions (e.g., Diels-Alder) Involving N-Aminopyrroles

N-Aminopyrroles, such as this compound, can participate in cycloaddition reactions, most notably the Diels-Alder reaction, acting as the diene component. The N-amino group significantly influences the electronic properties of the pyrrole ring, enhancing its electron density and thus its reactivity as a diene.

Research has demonstrated that N-aminopyrroles readily react with a variety of dienophiles, including maleic anhydride, N-phenylmaleimide, and dimethyl acetylenedicarboxylate (B1228247), to yield the corresponding Diels-Alder adducts. These reactions typically proceed with high stereoselectivity, favoring the formation of the exo isomer. The initial adducts can then undergo subsequent transformations, such as the loss of the N-amino group, to afford aromatic products.

For example, the reaction of 1-amino-2,5-dimethylpyrrole with dimethyl acetylenedicarboxylate initially forms the expected Diels-Alder adduct. This adduct can then be converted to dimethyl 3,6-dimethylphthalate upon treatment with acetic acid. This reactivity highlights the utility of N-aminopyrroles as synthetic intermediates for the construction of complex aromatic systems.

Table 1: Examples of Diels-Alder Reactions of N-Aminopyrroles

| N-Aminopyrrole Derivative | Dienophile | Product | Reference |

|---|---|---|---|

| 1-Amino-2,5-dimethylpyrrole | Dimethyl acetylenedicarboxylate | Dimethyl 3,6-dimethylphthalate (after elimination) | |

| 1-Aminopyrrole (B1266607) | Maleic anhydride | 7-Azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride derivative |

Functional Group Transformations and Derivatization on the Amine Moiety and Pyrrole Ring

The N-amino group and the pyrrole ring of this compound and its analogs are amenable to a wide range of functional group transformations and derivatizations. These reactions allow for the synthesis of a diverse library of pyrrole-containing compounds with tailored properties.

The amine moiety can be readily acylated, alkylated, and sulfonylated to introduce various substituents. For instance, treatment of N-aminopyrroles with acyl chlorides or anhydrides in the presence of a base yields the corresponding N-acyl-N-aminopyrroles. These derivatives are often more stable than the parent N-aminopyrroles and can serve as valuable intermediates in further synthetic transformations.

The pyrrole ring itself can undergo electrophilic substitution reactions, such as nitration, halogenation, and acylation. The position of substitution is directed by the substituents already present on the ring. In the case of this compound, electrophilic attack is expected to occur at the positions ortho and para to the methyl group, as well as at the nitrogen of the amino group, depending on the reaction conditions.

C-N Bond Cleavage in Secondary Amines for Pyrrole Synthesis

While not a reaction of this compound itself, the cleavage of a C-N bond in secondary amines is a relevant synthetic strategy for the formation of the pyrrole core. This approach often involves the reaction of a secondary amine with a 1,4-dicarbonyl compound or its equivalent.

One notable method involves the palladium-catalyzed reaction of diarylamines with 2,5-hexanedione (B30556) to afford N-arylpyrroles. This transformation proceeds via a C-N bond cleavage and subsequent C-C and C-N bond formation, providing a direct route to substituted pyrroles from readily available secondary amines. While this specific example does not directly involve this compound, it illustrates a key bond-forming/bond-breaking strategy in pyrrole chemistry.

Hydrolysis and Selenation Reactions of Pyrrole Derivatives

The N-N bond in N-aminopyrroles can be susceptible to hydrolysis under certain conditions, leading to the formation of the parent pyrrole and hydrazine (B178648) or its derivatives. The stability of this bond is influenced by the substituents on both the pyrrole ring and the amino group.

Selenation reactions of pyrrole derivatives have also been explored, introducing selenium-containing functional groups onto the pyrrole ring. These reactions can proceed through various mechanisms, including electrophilic substitution with a selenium-containing electrophile. For example, the reaction of pyrroles with benzeneselenenyl chloride can lead to the formation of phenylselanylpyrroles. These selenium-containing pyrroles can be valuable intermediates in organic synthesis, participating in a range of cross-coupling and other transformations.

Structural Research on Derivatives and Analogs of 3 Methyl 1h Pyrrol 1 Amine

Structure-Reactivity and Structure-Property Relationships in N-Aminopyrroles

The introduction of an amino group at the N1-position of the pyrrole (B145914) ring, as seen in 3-Methyl-1H-pyrrol-1-amine, significantly influences the electronic properties and reactivity of the heterocyclic system. The lone pair of electrons on the exocyclic nitrogen atom can participate in conjugation with the pyrrole ring's π-system, thereby modifying its aromaticity and nucleophilicity. The reactivity of N-aminopyrroles is characterized by the interplay between the N-amino group and the pyrrole ring. For instance, the N-amino group can act as a nucleophile, participating in reactions such as acylation, alkylation, and condensation.

The structure-property relationships of N-aminopyrroles are a subject of ongoing investigation. The substitution pattern on the pyrrole ring, as well as the nature of any substituents on the N-amino group, can have a profound impact on the molecule's physical and chemical properties, including its stability, solubility, and electronic absorption spectra. Quantum chemical studies on 2-aminopyrrole, a related compound, have shown that prototropic tautomerism plays a crucial role in its acid-base properties. srce.hr The relative stability of different tautomers is influenced by the electronic nature of the substituents. srce.hr

Pyrrole-Pyrazole Hybrid Compounds and their Chemical Properties

The synthesis of hybrid molecules incorporating both pyrrole and pyrazole (B372694) rings has attracted considerable interest due to the diverse pharmacological activities associated with these heterocycles. alfa-chemistry.comorganic-chemistry.org Several synthetic strategies have been developed to construct these fused or linked systems. One common approach involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound, a reaction known as the Knorr pyrazole synthesis. wikipedia.org

A notable example of a pyrrole-pyrazole derivative is 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. This compound was synthesized through a Paal-Knorr reaction between 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine and acetonylacetone, catalyzed by citric acid under mild conditions. rsc.org This synthesis highlights a viable route to pyrrole-pyrazole hybrids where the pyrrole ring is formed onto a pre-existing pyrazole moiety.

Another synthetic strategy involves the reductive amination between a pyrrole aldehyde and a pyrazole amine. For instance, N-[(1-Methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine has been synthesized from 1-methyl-1H-pyrrole-2-carbaldehyde and 1-propyl-1H-pyrazol-3-amine. While not directly starting from this compound, these examples demonstrate the feasibility of creating linked pyrrole-pyrazole systems.

| Compound | Starting Materials | Synthetic Method | Key Features | Reference |

| 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole | 1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine, Acetonylacetone | Paal-Knorr reaction | Pyrrole ring formed on a pyrazole precursor | rsc.org |

| N-[(1-Methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-3-amine | 1-methyl-1H-pyrrole-2-carbaldehyde, 1-propyl-1H-pyrazol-3-amine | Reductive amination | Linked pyrrole-pyrazole system |

Pyrrole-Thiophene and Other Heterocyclic Conjugates

The conjugation of pyrrole with other heterocyclic rings, such as thiophene (B33073), can lead to materials with interesting electronic and optical properties. researchgate.net These π-conjugated systems are of interest for applications in materials science, including as components of conducting polymers and nonlinear optical materials. The synthesis of these conjugates is often achieved through cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, which allow for the formation of a carbon-carbon bond between the two heterocyclic rings. researchgate.net

A series of thienylpyrroles and bithienylpyrroles have been synthesized using palladium-catalyzed cross-coupling reactions. researchgate.net These studies have shown that the electronic properties of the resulting conjugates can be tuned by varying the substituents on the pyrrole and thiophene rings. While these syntheses typically start from halogenated or boronic acid-substituted heterocycles, the functionalization of N-aminopyrroles to introduce such reactive groups could provide a pathway to novel pyrrole-thiophene conjugates.

The chemical properties of these conjugates are dominated by the extended π-system. UV-visible absorption and fluorescence spectroscopy are key techniques for characterizing their electronic transitions. The intramolecular charge transfer (ICT) between the electron-rich pyrrole and the thiophene ring can be influenced by the nature and position of substituents.

| Conjugate System | Synthetic Method | Key Properties | Potential Applications | Reference |

| Thienylpyrroles | Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille) | π-conjugated system, Intramolecular charge transfer | Conducting polymers, Nonlinear optical materials | researchgate.net |

| Bithienylpyrroles | Palladium-catalyzed cross-coupling | Extended π-conjugation | Materials science | researchgate.net |

Pyrrole-Pyridine and Fused Pyrrolopyridine Scaffolds

The fusion of a pyrrole ring with a pyridine (B92270) ring gives rise to a family of bicyclic heterocycles known as pyrrolopyridines or azaindoles. wikipedia.org These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The relative orientation of the nitrogen atoms in the two rings gives rise to several isomers, such as pyrrolo[2,3-b]pyridine (7-azaindole) and pyrrolo[3,2-c]pyridine (5-azaindole).

The synthesis of pyrrolopyridines can be achieved by constructing the pyrrole ring onto a pre-existing pyridine or by forming the pyridine ring on a pyrrole precursor. Syntheses starting from substituted pyrroles are common. arkat-usa.org For example, 3-aminopyrroles can be converted to pyrrolo[3,2-d]pyrimidines, which are structurally related to pyrrolopyridines. researchgate.netsemanticscholar.org

A master's thesis described the synthesis of substituted pyrrolo[3,2-c]pyridines starting from 2-substituted pyrroles. arkat-usa.org This involved a sequence of reactions including a Knoevenagel condensation, Curtius rearrangement, and subsequent cyclization. While not directly employing this compound, this demonstrates a viable synthetic strategy. The reactivity of the N-amino group in 1-aminopyrroles could potentially be exploited to construct the fused pyridine ring.

The chemical properties of pyrrolopyridines are influenced by the electron-withdrawing nature of the pyridine ring and the electron-donating nature of the pyrrole ring. This electronic push-pull character affects their reactivity in electrophilic and nucleophilic substitution reactions.

| Scaffold | General Synthetic Approach | Starting Material Type | Key Isomers | Reference |

| Pyrrolopyridine | Construction of one ring onto the other | Substituted pyrroles or pyridines | Pyrrolo[2,3-b]pyridine, Pyrrolo[3,2-c]pyridine | wikipedia.orgarkat-usa.org |

| Pyrrolo[3,2-d]pyrimidine | Cyclization of functionalized aminopyrroles | 3-Aminopyrroles | - | researchgate.netsemanticscholar.org |

Pyrrole-Pyrazinone and Pyrrole-Pyrimidinone Derivatives

Fused heterocyclic systems containing a pyrrole ring fused to a pyrazinone or pyrimidinone ring are another important class of compounds with diverse biological activities. The synthesis of these scaffolds often involves the cyclization of appropriately functionalized pyrrole precursors.

The synthesis of 3-aryl-2-methyl-1-pyrrolo[1,2-a]pyrazinones has been reported starting from methyl pyrrole-2-carboxylate. acs.org The reaction sequence involved N-alkylation followed by cyclization with methylamine. This demonstrates a strategy for constructing the pyrazinone ring onto a pyrrole. Another study detailed the synthesis of pyrrolopyrazinones by constructing the pyrrole ring onto an intact diketopiperazine (a pyrazinone precursor). nih.gov

The synthesis of pyrrolo[2,3-d]pyrimidinones can be achieved from 2-aminopyrrole-3-carbonitriles. srce.hr For example, reaction with formic acid leads to the formation of the pyrimidinone ring. This highlights the utility of aminopyrroles as precursors for these fused systems. The reactivity of the N-amino group in 1-aminopyrroles could potentially be utilized in similar cyclization reactions to afford novel pyrrolo-fused pyrazinones or pyrimidinones.

| Fused System | Synthetic Strategy | Pyrrole Precursor | Key Reaction | Reference |

| Pyrrolo[1,2-a]pyrazinone | Construction of pyrazinone ring on pyrrole | Methyl pyrrole-2-carboxylate | N-alkylation, cyclization | acs.org |

| Pyrrolo[2,3-d]pyrimidinone | Construction of pyrimidinone ring on pyrrole | 2-Aminopyrrole-3-carbonitrile | Cyclization with formic acid | srce.hr |

Pyrrole-Selone Derivatives

The introduction of a selenium atom into a heterocyclic ring can lead to compounds with unique chemical and physical properties. Pyrrole-selone derivatives, which are selenium analogs of pyrrolones, are a relatively unexplored class of compounds.

A one-pot, three-component synthesis of stable 1,2,5-trisubstituted-1,2-dihydro-3H-pyrrole-3-selones has been developed. semanticscholar.org This reaction involves the treatment of aminoacetylenic ketones with elemental selenium. The aminoacetylenic ketones themselves can be generated in situ from propargyl amines and acyl chlorides. This method provides a direct route to pyrrole-selone derivatives from precursors that are structurally related to N-aminopyrroles.

Quantum-chemical calculations on these pyrrole-selones predict a large ground-state dipole moment and a low vertical ionization energy. semanticscholar.org These properties are attributed to the incorporation of the C=Se bond into the π-system of the pyrrole ring, allowing for charge transfer from the nitrogen to the selenium atom. This charge transfer also contributes to the exceptional stability of these selones. semanticscholar.org The hydrolysis of these compounds can lead to the corresponding pyrrolones. semanticscholar.org

| Compound Class | Synthetic Method | Starting Materials | Key Properties | Reference |

| 1,2,5-Trisubstituted-1,2-dihydro-3H-pyrrole-3-selones | One-pot, three-component reaction | Propargyl amines, Acyl chlorides, Elemental selenium | Stable, large dipole moment, low ionization energy | semanticscholar.org |

| Hydrolysis | Pyrrole-selones | Formation of pyrrolones | semanticscholar.org |

Computational and Theoretical Studies of 3 Methyl 1h Pyrrol 1 Amine Systems

Quantum Chemical Calculations (e.g., DFT, GIAO, MPn)

Quantum chemical calculations are fundamental to the theoretical investigation of pyrrole (B145914) derivatives. Density Functional Theory (DFT) is a particularly prominent method for studying the electronic structure and properties of such systems. researchgate.netdergipark.org.tr The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed, often in conjunction with Pople-style basis sets like 6-311G+(d,p) or 6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.netnih.gov These calculations are used to optimize the molecular geometry, determine vibrational frequencies, and predict various electronic properties. nih.gov

Another critical computational technique is the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.netdergipark.org.tr The GIAO method is the standard for calculating nuclear magnetic resonance (NMR) chemical shifts, providing theoretical values that can be directly compared with experimental spectra for structure verification. nih.govresearchgate.net Hartree-Fock (HF) theory, while less common now for high-accuracy property prediction, may still be used for initial calculations or in combination with other methods. dergipark.org.triucr.org Møller-Plesset perturbation theory (MPn), a post-Hartree-Fock method, offers higher levels of electron correlation for more precise energy calculations, though at a greater computational expense.

Table 1: Common Quantum Chemical Methods in Pyrrole System Analysis

| Method Type | Specific Method/Functional | Basis Set Example | Primary Application |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP, M06-2X, PBE1PBE | 6-311++G(d,p), TZVP | Geometry Optimization, Electronic Properties, Vibrational Frequencies. nih.govresearchgate.net |

| Ab Initio | Hartree-Fock (HF), MP2 | 6-31G(d,p) | Initial Geometry Optimization, Reference for more complex calculations. iucr.org |

| NMR Calculation | GIAO (Gauge-Independent Atomic Orbital) | 6-311++G(d,p) | Prediction of ¹H and ¹³C NMR Chemical Shifts. researchgate.netdergipark.org.trnih.gov |

Investigation of Molecular Electronic Structure and Electron Densities

The electronic characteristics of 3-Methyl-1H-pyrrol-1-amine are largely dictated by the interplay between the aromatic pyrrole ring, the electron-donating methyl group, and the N-amino substituent. Computational studies on related substituted pyrroles reveal key insights into this system. The nitrogen atom of the pyrrole ring contributes its lone pair to the aromatic π-system, making the carbon atoms electron-rich compared to those in benzene. pressbooks.pubimperial.ac.uk

Frontier Molecular Orbital (FMO) analysis is a common computational approach to predict reactivity. researchgate.netnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For substituted pyrroles, the HOMO is typically distributed across the π-system of the ring, indicating its nucleophilic character and reactivity toward electrophiles. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. dergipark.org.tr

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net In a pyrrole system, the region around the ring carbons is typically electron-rich (negative potential, shown in red), while the area near the N-H protons of the ring and the amino group is electron-poor (positive potential, shown in blue), indicating sites for potential hydrogen bonding. pressbooks.pubresearchgate.net Analysis of the electron density at bonding and anti-bonding sites can be performed using techniques like the Electron Localization Function (ELF). researchgate.net

Table 2: Representative Frontier Molecular Orbital Data for Substituted Pyrroles

| Derivative | Calculation Level | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 2,5-di(thienyl)pyrrole-NH₂ | B3LYP/6-311G(d,p) | -4.95 | -1.51 | 3.44. researchgate.net |

| 2,5-di(thienyl)pyrrole-CH₃ | B3LYP/6-311G(d,p) | -5.13 | -1.63 | 3.50. researchgate.net |

| 2,5-di(thienyl)pyrrole-Cl | B3LYP/6-311G(d,p) | -5.54 | -2.03 | 3.51. researchgate.net |

Note: Data is for illustrative purposes based on analogous compounds and indicates trends in electronic properties upon substitution.

Theoretical Prediction and Correlation of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Computational methods are invaluable for predicting spectroscopic data and aiding in the structural elucidation of compounds like this compound. The GIAO method, typically used with DFT (e.g., B3LYP), allows for the accurate calculation of ¹H and ¹³C NMR isotropic shielding constants. dergipark.org.trnih.govresearchgate.net These theoretical values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

Studies on various heterocyclic compounds demonstrate a strong linear correlation between the experimental NMR chemical shifts and the values predicted by GIAO-DFT calculations. researchgate.netnih.govnih.gov This correlation is often assessed using statistical parameters like the root mean square error (RMSE). nih.gov Such calculations can help assign specific peaks in the experimental spectrum, resolve ambiguities, and confirm the proposed structure. mdpi.com For this compound, these calculations would predict distinct chemical shifts for the methyl protons, the non-equivalent protons on the pyrrole ring, and the protons of the amino group, accounting for the electronic effects of each substituent.

Table 3: Illustrative Correlation of Experimental vs. Calculated ¹³C NMR Shifts for a Heterocyclic System

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP) | Difference (ppm) |

|---|---|---|---|

| C1 | 145.2 | 144.9 | 0.3 |

| C2 | 110.8 | 111.1 | -0.3 |

| C3 | 129.5 | 129.3 | 0.2 |

| C4 | 121.7 | 122.0 | -0.3 |

| C5 | 135.4 | 135.1 | 0.3 |

Note: This table is a hypothetical representation based on typical results from GIAO calculations on heterocyclic molecules to illustrate the accuracy of the method. nih.govnih.gov

Reaction Pathway and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for exploring the mechanisms of chemical reactions involving pyrrole derivatives. By mapping the potential energy surface, researchers can identify intermediates, transition states, and determine the activation barriers for different reaction pathways. researchgate.netbohrium.com This is crucial for understanding reaction outcomes and optimizing experimental conditions.

For instance, DFT calculations have been used to investigate the plausible mechanisms of pyrrole synthesis through the ring contraction of dihydropyridines or via dehydrogenative coupling reactions. researchgate.netbohrium.com In these studies, computational models identify the rate-determining step by comparing the calculated activation energies of various proposed transition states. researchgate.net For reactions involving this compound, modeling could be used to explore its participation in electrophilic substitution, where the model would predict the regioselectivity (i.e., whether substitution occurs at C2, C4, or C5) by comparing the stability of the corresponding transition states. frontiersin.org Similarly, the mechanism of its synthesis, for example, from the cyclization of precursors, can be elucidated, providing a detailed step-by-step view of the bond-forming processes. acs.org

Conformational Analysis and Stereochemical Considerations

While the pyrrole ring itself is planar to maintain aromaticity, the substituents introduce conformational flexibility that can be explored using computational methods. For this compound, key conformational questions include the rotational barrier of the N-N bond and the orientation of the amino group relative to the ring. Computational models, often starting with a Hartree-Fock or DFT geometry optimization, can determine the minimum energy conformation. iucr.orgdoi.org

The methyl group at the C3 position introduces steric hindrance that can influence the preferred conformation of the amino group and affect the molecule's interaction with other species. vulcanchem.com In related systems, such as N-substituted pyrroles, computational models have been used to calculate the dihedral angles between the substituent and the ring plane to find the most stable arrangement. iucr.orgvulcanchem.com In molecules with stereocenters, quantum-chemical calculations can help determine the relative stability of different diastereomers or enantiomers and provide insight into the energetic preferences that might govern their formation in a chiral environment. doi.orgmsu.edu

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of 3-Methyl-1H-pyrrol-1-amine is expected to show characteristic absorption bands for its primary amine and methyl-substituted pyrrole (B145914) ring structure:

N-H Stretching: A primary amine (-NH₂) group typically exhibits two distinct, sharp absorption bands in the 3300–3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. vulcanchem.compressbooks.pub For a related dimethyl-pyrrol-amine derivative, these bands were observed at 3409, 3328, 3255, and 3211 cm⁻¹. mdpi.com

C-H Stretching: Absorptions due to C-H stretching are expected around 2850–3100 cm⁻¹. This includes stretches for the sp² C-H bonds on the pyrrole ring and the sp³ C-H bonds of the methyl group. mdpi.com

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the pyrrole ring typically appear in the 1450–1600 cm⁻¹ range. vulcanchem.com

N-H Bending: The scissoring vibration (bending) of the primary amine group usually gives rise to an absorption band in the 1590–1650 cm⁻¹ region. pressbooks.pub

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Appearance |

| Primary Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Two sharp to medium bands. vulcanchem.compressbooks.pub |

| Primary Amine (-NH₂) | N-H Bend | 1590 - 1650 | Medium to strong band. pressbooks.pub |

| Pyrrole Ring | =C-H Stretch | 3000 - 3100 | Medium to weak bands. |

| Methyl Group (-CH₃) | C-H Stretch | 2850 - 2970 | Medium bands. |

| Pyrrole Ring | C=C Stretch | 1450 - 1600 | Variable intensity bands. vulcanchem.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula for this compound is C₅H₈N₂, which corresponds to a monoisotopic mass of 96.06875 Da. uni.lu

Under electron impact (EI) ionization, the molecule is expected to form a stable molecular ion (M⁺˙) at m/z 96. The fragmentation of this ion would provide structural clues. Based on the fragmentation of related N-substituted pyrroles and aliphatic amines, several pathways can be proposed: researchgate.netlibretexts.org

Loss of an Amino Radical: Cleavage of the N-N bond could lead to the loss of an amino radical (•NH₂) to give a fragment at m/z 80.

Loss of a Methyl Radical: Expulsion of the methyl group (•CH₃) would result in a fragment ion at m/z 81. researchgate.net

Alpha-Cleavage: Cleavage of the bond alpha to the amine nitrogen is a common fragmentation pathway for amines. libretexts.org

Ring Fragmentation: The pyrrole ring can undergo complex fragmentation, typically involving the loss of small neutral molecules like HCN (m/z 27).

In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be the dominant species observed, with a predicted m/z of 97.076026. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺, may also be detected at m/z 119.05797. uni.lu

| Ion | Predicted m/z | Identity | Notes |

| [M]⁺˙ | 96 | Molecular Ion | Expected in EI-MS. uni.lu |

| [M+H]⁺ | 97 | Protonated Molecule | Expected in ESI-MS. uni.lu |

| [M+Na]⁺ | 119 | Sodiated Molecule | Common adduct in ESI-MS. uni.lu |

| [M-CH₃]⁺ | 81 | Loss of a methyl radical | A common fragmentation pathway. researchgate.net |

| [M-NH₂]⁺ | 80 | Loss of an amino radical | Cleavage of the N-N bond. |

Electron Impact (EI-MS) and Chemical Ionization (CI-MS) Mass Spectrometry [4 (output 1), 27 (output 2)]

X-ray Crystallography for Solid-State Molecular Structure Determination

For example, the crystal structure of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole has been comprehensively determined. iucr.orgnih.gov Similarly, the analysis of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine reveals two independent molecules in the asymmetric unit, providing detailed conformational data. researchgate.net These studies are crucial for understanding how substituents and molecular packing influence the final structure.

| Compound | Crystal System | Space Group | Key Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole | Triclinic | P1 | a = 7.8073 Å, b = 9.8003 Å, c = 10.3291 Å | iucr.org |

| (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine | Triclinic | P1 | a = 9.1497 Å, b = 12.3932 Å, c = 12.7294 Å | researchgate.net |

| 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide | Monoclinic | P2₁/c | a = 11.2335 Å, b = 5.6433 Å, c = 18.2325 Å | iucr.org |

Beyond simple atomic coordinates, X-ray crystallography illuminates the subtle, non-covalent interactions that govern crystal packing, such as hydrogen bonds and dispersion forces, as well as key conformational features like dihedral angles.

In the structure of (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine, the dihedral angles between the central pyrazole (B372694) ring and the attached phenyl and pyrrole rings vary from 42.69° to 54.49°, indicating significant twisting from planarity. researchgate.net The crystal packing is stabilized by O—H⋯N hydrogen bonds, which link molecules into tetramers, and further C—H⋯π interactions. researchgate.net In another case, 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, the pyrrole and benzyl (B1604629) rings are nearly perpendicular, with a dihedral angle of 87.07(4)°. iucr.org Its crystal structure is dominated by N—H⋯O hydrogen bonds that form inversion dimers. iucr.org

| Compound/Feature | Description of Interaction or Angle | Reference |

|---|---|---|

| (E)-N-{[3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine | Dihedral angles between pyrazole and pendant rings range from 42.69° to 54.49°. Molecules form tetramers via O—H⋯N hydrogen bonds. | researchgate.net |

| 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide | Dihedral angle between pyrrole and benzyl rings is 87.07°. Packing is driven by N—H⋯O hydrogen bonds forming inversion dimers. | iucr.org |

| 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole | Supramolecular assembly is controlled by dispersion forces and weak C—H⋯π interactions. | iucr.orgnih.gov |

| 2,2′-bipyrrole | Molecules are linked by N—H⋯π interactions in the crystal. | researchgate.net |

Applications in Chemical Research and Development

Utility as Building Blocks and Intermediates in Complex Organic Synthesis

3-Methyl-1H-pyrrol-1-amine serves as a valuable building block in the synthesis of more complex organic molecules due to the reactivity of its pyrrole (B145914) ring and amino group. cymitquimica.com The pyrrole ring, an electron-rich aromatic system, is amenable to a variety of chemical transformations. cymitquimica.com

Researchers have developed efficient methods for synthesizing substituted pyrroles, which are important structures in organic and medicinal chemistry. acs.org For instance, a cascade ring-opening reaction and thermal-induced cyclization of specific starting materials can produce disubstituted pyrrolamides. acs.org Another approach involves the Paal-Knorr pyrrole condensation, which is an operationally simple and economical method for creating N-substituted pyrroles. organic-chemistry.org This reaction can be carried out in water with a catalytic amount of iron(III) chloride under mild conditions. organic-chemistry.org

The versatility of pyrrole derivatives extends to their use in synthesizing a wide range of biologically active compounds. scirp.orgmdpi.com The ability to introduce various substituents onto the pyrrole core allows for the fine-tuning of molecular properties for specific applications. cymitquimica.com For example, N-substituted pyrroles can be synthesized with high regioselectivity using ionic liquids. organic-chemistry.org

Derivatives of this compound are also key intermediates. For instance, 3-Amino-1-methylpyrrole is a primary amine and a five-membered heterocycle that serves as a precursor in various synthetic pathways. cymitquimica.com The synthesis of 1,2,3-substituted pyrroles, which can be challenging, has been achieved through one-pot tandem enyne cross metathesis–cyclization reactions of propargylamines. acs.org

Role in Ligand Chemistry and Coordination Compound Design

The nitrogen atom within the pyrrole ring and the exocyclic amino group of this compound and its derivatives make them effective ligands in coordination chemistry. These nitrogen atoms can donate their lone pair of electrons to form coordinate bonds with metal ions, leading to the formation of stable coordination compounds.

The design of ligands is crucial for the synthesis of metal complexes with specific catalytic or material properties. Pyrrole-containing compounds are utilized as ligands in transition metal-catalyzed reactions. The specific structure of the pyrrole derivative, including the position and nature of substituents, influences the electronic and steric properties of the resulting ligand, which in turn dictates the properties of the metal complex.

For example, derivatives such as 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines have been designed and synthesized for their potential as selective serotonin (B10506) reuptake inhibitors, demonstrating the tunability of these structures for specific biological targets. nih.gov The synthesis of these complex molecules often involves multiple steps, including the Paal-Knorr synthesis to form the pyrrole ring. nih.gov The ability of the pyrrole nitrogen to participate in coordination is a key feature in the design of such compounds.

Applications in Materials Science

The unique electronic and structural properties of pyrrole-based compounds make them attractive for applications in materials science. researchgate.net

Development of Novel Materials with Specific Electronic or Optical Properties

Pyrrole derivatives are precursors to conducting polymers and are used in the development of materials with specific electronic or optical properties. scirp.org Polypyrroles, for instance, are known for their electrical conductivity. researchgate.net The ability to substitute the pyrrole ring allows for the tuning of these properties. For example, the introduction of different functional groups can alter the bandgap and conductivity of the resulting polymer.

Research has shown that pyrrole oligomers have applications as conducting materials. scirp.org The synthesis of these materials often involves the polymerization of pyrrole monomers. researchgate.net The specific properties of the resulting material are highly dependent on the structure of the monomer and the polymerization conditions.

Use as Cross-linking Agents in Polymer Chemistry (e.g., Bis-maleimides)

Amines, including pyrrole-based amines, can act as cross-linking agents in polymer chemistry. google.com Cross-linking is a process that involves the formation of covalent bonds between polymer chains, leading to a more rigid and stable material. Bifunctional molecules, containing two reactive groups, are often used as cross-linkers. google.com

In the context of polyimides, multifunctional amines can be used to cross-link the polymer chains, enhancing the material's properties. google.com The reaction typically involves the nucleophilic attack of the amine on the imide ring. While this compound itself is a primary amine, related structures like bis-maleimides, which contain two maleimide (B117702) groups, are well-known cross-linking agents. The maleimide group is a derivative of maleic acid and is reactive towards nucleophiles like thiols and amines.

Research into Agrochemical and Dye Synthesis Intermediates

The pyrrole scaffold is found in various agrochemicals and dyes. researchgate.netnih.gov Consequently, derivatives of this compound are investigated as potential intermediates in the synthesis of these commercially important products.

The synthesis of azo dyes, for example, can incorporate heterocyclic scaffolds like pyrrole. nih.gov These dyes are synthesized through diazotization and coupling reactions. The specific color and properties of the dye are determined by the aromatic and heterocyclic components. Research has explored the synthesis of pyrrole azo dye derivatives, indicating the potential for using pyrrole-based amines as starting materials in this field. nih.gov

In agrochemical research, the pyrrole ring is a structural fragment in some active compounds. researchgate.net The development of new and effective agrochemicals often relies on the synthesis and screening of novel chemical structures. The versatility of pyrrole chemistry allows for the creation of diverse libraries of compounds for biological testing.

Q & A

Q. Optimization Parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields at controlled exothermicity |

| Solvent | DMF or THF | Polar aprotic solvents enhance reactivity |

| Catalyst | NaH or K₂CO₃ | Base strength critical for deprotonation |

Purity is verified via HPLC (>98%) and structural confirmation via NMR (e.g., δ 2.29 ppm for methyl groups) .

Basic: How is this compound characterized structurally, and what analytical techniques are prioritized?

Answer:

Key techniques include:

Q. Key Modifications :

| Modification | Biological Impact |

|---|---|

| Trifluoromethylation | Enhanced metabolic stability |

| Pyrimidine Fusion | Improved kinase selectivity |

Advanced: How can researchers optimize the regioselectivity of this compound derivatives during synthesis?

Answer:

- Directed Metalation : Use of LDA (lithium diisopropylamide) directs methylation to the N1 position (yield >85%) .

- Protecting Groups : Boc protection of NH ensures C3 functionalization without side reactions .

- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 24 h) and improves regioselectivity (95:5 C3:C2) .

Case Study : Microwave irradiation at 100°C with DMF increased C3-methylation yield from 60% to 92% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.